

Spectroscopic Profile of Diethyl 3-Bromopropylphosphonate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl 3-Bromopropylphosphonate*

Cat. No.: *B014626*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 3-Bromopropylphosphonate**, a key intermediate in various synthetic applications. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Overview

Diethyl 3-bromopropylphosphonate is an organophosphorus compound featuring a phosphonate ester functional group and a terminal bromine atom. This bifunctionality makes it a versatile reagent in organic synthesis, particularly for the introduction of a phosphonate moiety onto other molecules.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **Diethyl 3-Bromopropylphosphonate**. This data is critical for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 4.10	dq	$J(H,H) \approx 7.1$, $J(P,H) \approx 7.1$	4H, -OCH ₂ CH ₃
~ 3.50	t	$J(H,H) \approx 6.5$	2H, -CH ₂ Br
~ 2.15	m	2H, -CH ₂ CH ₂ Br	
~ 1.95	m	2H, P-CH ₂ -	
~ 1.30	t	$J(H,H) \approx 7.1$	6H, -OCH ₂ CH ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Assignment
~ 62.0	d, $J(P,C) \approx 6.5$	-OCH ₂ CH ₃
~ 31.0	s	-CH ₂ Br
~ 27.5	d, $J(P,C) \approx 5.0$	-CH ₂ CH ₂ Br
~ 25.0	d, $J(P,C) \approx 140$	P-CH ₂ -
~ 16.5	d, $J(P,C) \approx 6.0$	-OCH ₂ CH ₃

³¹P NMR (Phosphorus-31 NMR)

Chemical Shift (δ , ppm)	Multiplicity
~ 30-32	Singlet (proton decoupled)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2900	Medium-Strong	C-H stretch (alkane)
1250-1230	Strong	P=O stretch (phosphoryl)
1050-1020	Strong	P-O-C stretch (alkoxy)
700-600	Medium	C-Br stretch

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

Sample Preparation:

- Dissolve approximately 10-20 mg of **Diethyl 3-Bromopropylphosphonate** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 128-1024 (or more, depending on concentration).
- Reference: CDCl_3 solvent peak at 77.16 ppm.

^{31}P NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 1-5 seconds.[\[1\]](#)
- Number of Scans: 16-64.
- Reference: External 85% H_3PO_4 at 0.0 ppm.[\[2\]](#)

ATR-FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

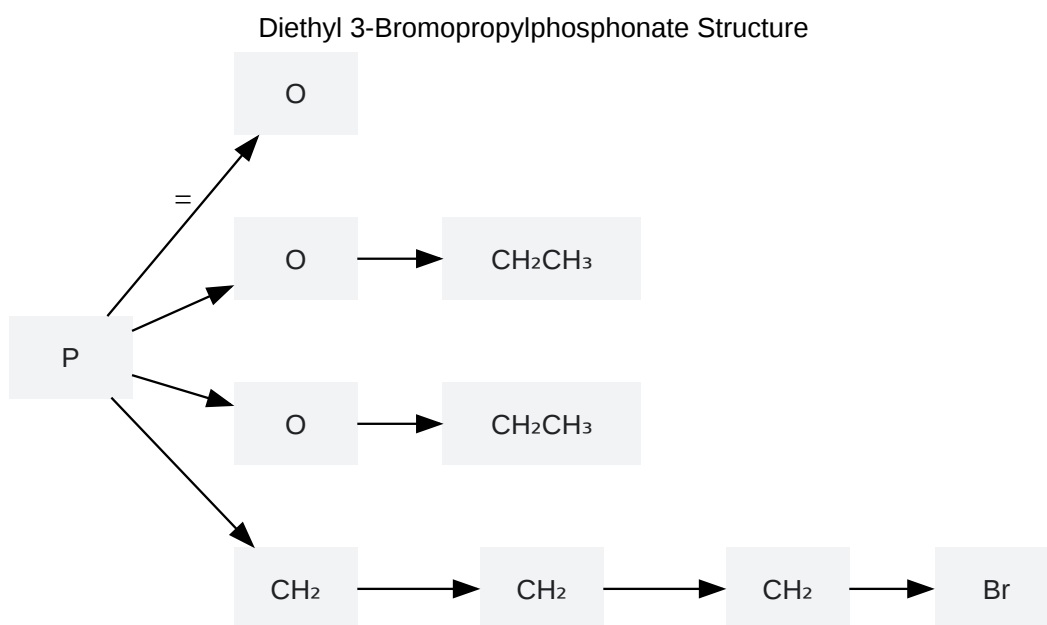
Sample Preparation and Measurement:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **Diethyl 3-Bromopropylphosphonate** directly onto the center of the ATR crystal.
- Acquire the sample spectrum.

- After measurement, clean the crystal surface thoroughly with a solvent-moistened wipe.

Visualizations

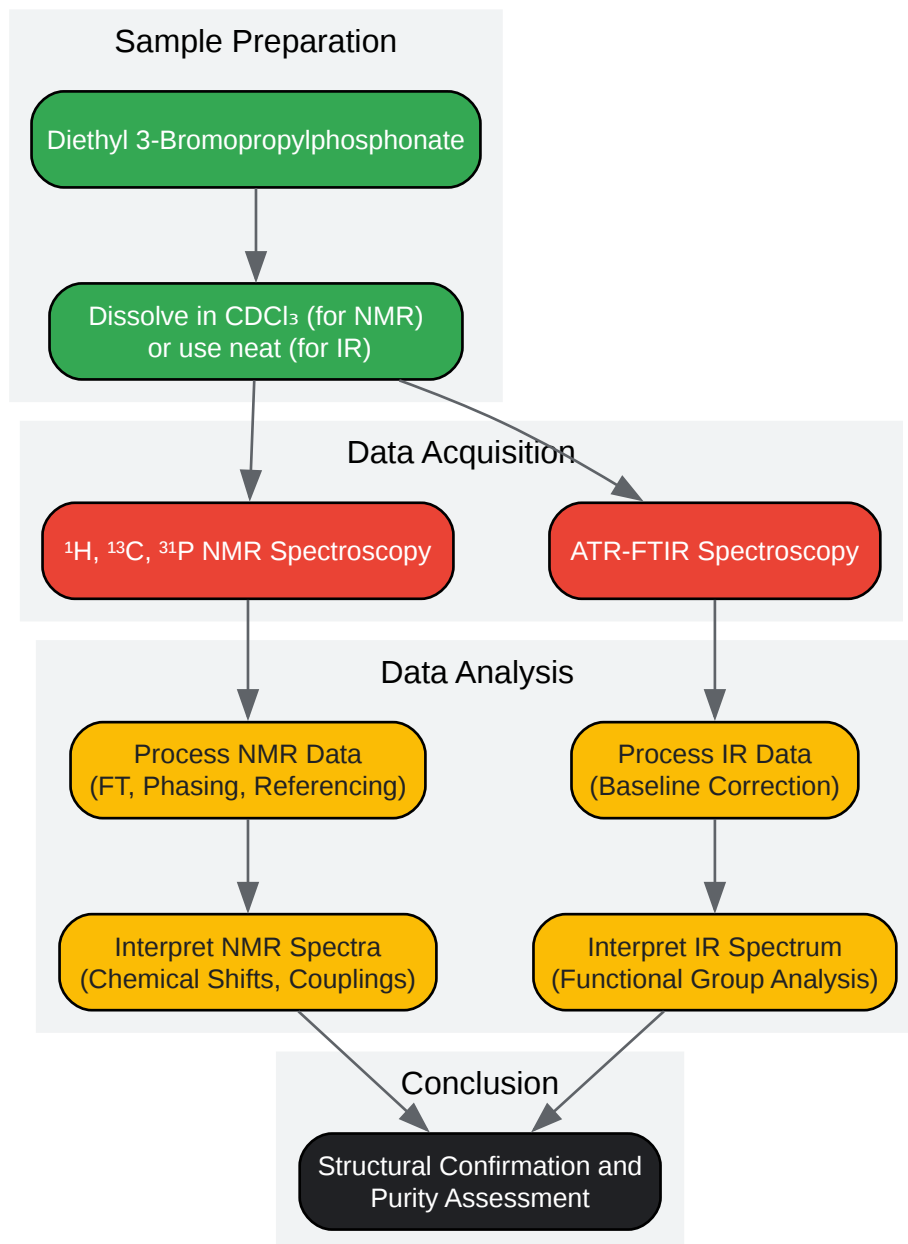
The following diagrams illustrate the structure of **Diethyl 3-Bromopropylphosphonate** and the general workflow for its spectroscopic analysis.



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Caption: Chemical structure of **Diethyl 3-Bromopropylphosphonate**.

Spectroscopic Analysis Workflow

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References

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